(1-Propyl-1H-pyrazol-3-yl)methylamine dihydrochloride
Description
(1-Propyl-1H-pyrazol-3-yl)methylamine dihydrochloride is a pyrazole-derived amine salt characterized by a propyl group at the 1-position of the pyrazole ring and a methylamine substituent at the 3-position. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
(1-propylpyrazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-2-4-10-5-3-7(6-8)9-10;;/h3,5H,2,4,6,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMIRIUWSPIYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Propyl-1H-pyrazol-3-yl)methylamine dihydrochloride typically involves the reaction of 1-propyl-1H-pyrazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1-Propyl-1H-pyrazol-3-yl)methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
(1-Propyl-1H-pyrazol-3-yl)methylamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-Propyl-1H-pyrazol-3-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analysis
Heterocycle Core :
- The pyrazole ring (present in the target compound and ) offers distinct electronic properties compared to the triazole in . Pyrazoles are less electron-deficient than triazoles, influencing their binding affinity in drug-receptor interactions .
- The triazole in may confer greater metabolic stability in agrochemical applications due to its robust aromatic system .
- In contrast, the methyl group in reduces steric hindrance, favoring synthetic versatility . The methylamine substituent in both pyrazole derivatives enhances hydrogen-bonding capacity, critical for interactions in biological systems .
- Salt Form: Dihydrochloride salts (target compound and ) improve aqueous solubility compared to monohydrochloride forms (e.g., ), facilitating in vitro assays and formulation development .
Biological Activity
(1-Propyl-1H-pyrazol-3-yl)methylamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following molecular formula: CHClN. Its structure features a pyrazole ring, which is known for its diverse biological properties.
The biological activity of (1-Propyl-1H-pyrazol-3-yl)methylamine dihydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to act as an inhibitor in certain pathways, thereby modulating cellular processes such as apoptosis and proliferation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including (1-Propyl-1H-pyrazol-3-yl)methylamine dihydrochloride. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
These values indicate that pyrazole derivatives can effectively inhibit cancer cell growth, suggesting a potential therapeutic application for (1-Propyl-1H-pyrazol-3-yl)methylamine dihydrochloride.
Anti-inflammatory Effects
In addition to its anticancer properties, pyrazole compounds have been investigated for their anti-inflammatory effects. Research indicates that these compounds may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
The inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators, supporting the use of (1-Propyl-1H-pyrazol-3-yl)methylamine dihydrochloride in inflammatory conditions.
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:
- Study on Cancer Cell Lines : A study evaluated the effects of (1-Propyl-1H-pyrazol-3-yl)methylamine dihydrochloride on various cancer cell lines, revealing significant growth inhibition and induction of apoptosis through caspase activation.
- Inflammation Model : Another study utilized an animal model of inflammation to assess the anti-inflammatory properties of pyrazole derivatives, demonstrating a reduction in edema and inflammatory cytokine levels.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
